molecular formula C20H18FNO3 B11383775 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-methoxybenzamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-methoxybenzamide

Cat. No.: B11383775
M. Wt: 339.4 g/mol
InChI Key: ORSZCNRFVFTNNO-UHFFFAOYSA-N
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Description

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE is a synthetic organic compound that features a benzamide core substituted with fluorophenyl, furanyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzamide Core: The starting material, 2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

    Amidation Reaction: The acid chloride is then reacted with N-[(2-fluorophenyl)methyl]amine and N-[(furan-2-yl)methyl]amine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and furanyl groups may facilitate binding to hydrophobic pockets, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE
  • N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE

Uniqueness

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine’s high electronegativity and small size allow it to modulate the compound’s reactivity and binding affinity in ways that other halogens (like chlorine or bromine) cannot.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-methoxybenzamide

InChI

InChI=1S/C20H18FNO3/c1-24-19-11-5-3-9-17(19)20(23)22(14-16-8-6-12-25-16)13-15-7-2-4-10-18(15)21/h2-12H,13-14H2,1H3

InChI Key

ORSZCNRFVFTNNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

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